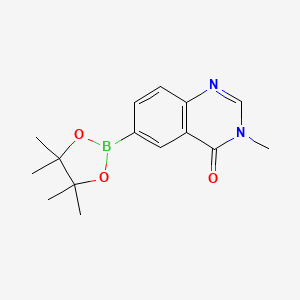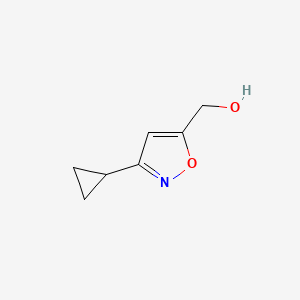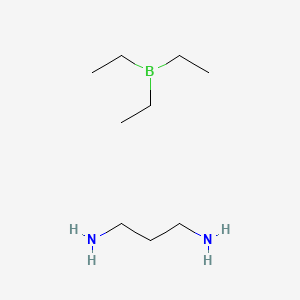
Triethylborane-1,3-diaminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylborane-1,3-diaminopropane, also known as this compound, is a useful research compound. Its molecular formula is C9H25BN2 and its molecular weight is 172.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .
Mode of Action
TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .
Biochemical Pathways
The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .
Pharmacokinetics
This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.
Result of Action
The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .
Action Environment
The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .
Propiedades
IUPAC Name |
propane-1,3-diamine;triethylborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCBZFJEAVADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)CC.C(CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25BN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148861-07-8 |
Source


|
| Record name | Boron, triethyl(1,3-propanediamine-κN)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
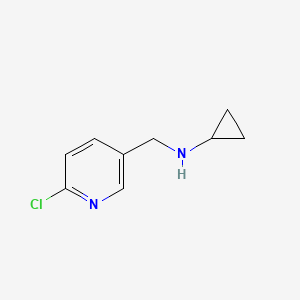
![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)
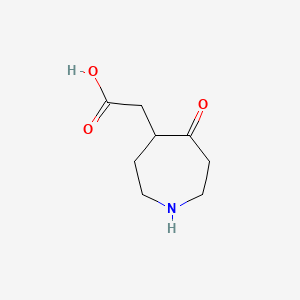
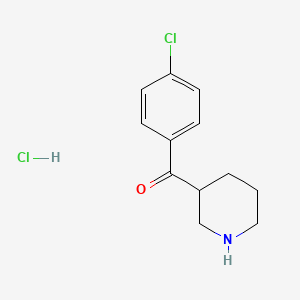
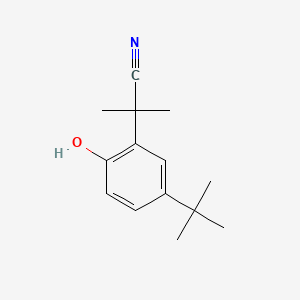
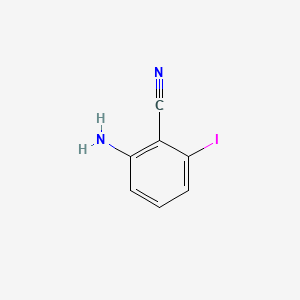
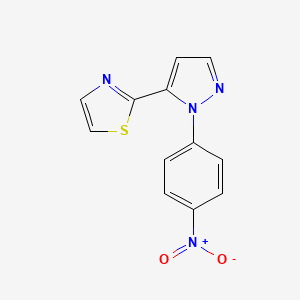
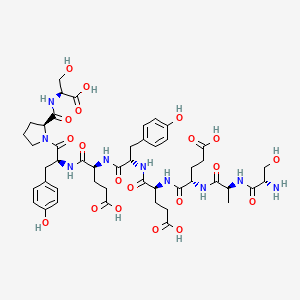
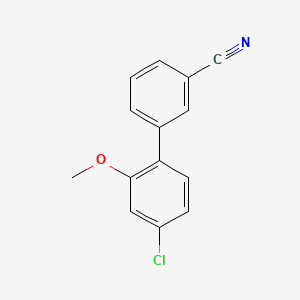
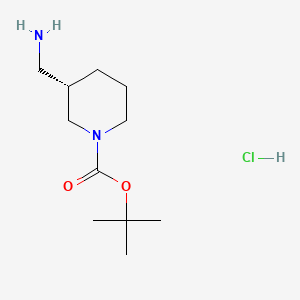
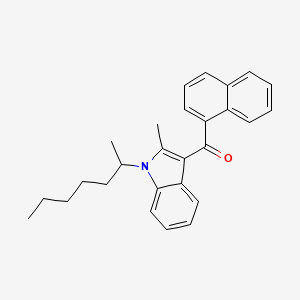
![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)
